Anabiol (Stanozolol): A Comprehensive Technical Guide
Anabiol (Stanozolol): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anabiol, commercially known as Winstrol, is the synthetic anabolic-androgenic steroid (AAS) Stanozolol (B1681124).[1][2] Derived from dihydrotestosterone (B1667394) (DHT), it is a 17α-alkylated androstane (B1237026) steroid.[1] Stanozolol was first synthesized in 1959 and has been used therapeutically for conditions such as hereditary angioedema.[3][4] It is also one of the most widely known AAS used for performance enhancement in sports, leading to its classification as a controlled substance in many countries.[3][5] This guide provides a detailed overview of its chemical structure, physicochemical properties, analytical methodologies, and mechanism of action.
Chemical Structure and Properties
Stanozolol is an organic heteropentacyclic compound formed from the condensation of the 3-keto-aldehyde moiety of oxymetholone (B1678114) with hydrazine (B178648).[6] It is characterized by a pyrazole (B372694) ring fused to the A-ring of the steroid nucleus at the C-2 and C-3 positions, and a methyl group at the C-17α position.[1] This 17α-alkylation allows for oral bioavailability but also contributes to its hepatotoxicity.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icosa-4(8),5-dien-17-ol[6] |
| CAS Number | 10418-03-8[7] |
| Molecular Formula | C₂₁H₃₂N₂O[6] |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C |
| InChI | InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14-,15+,16-,17-,19-,20-,21-/m0/s1 |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 328.5 g/mol | [6] |
| Melting Point | 242 °C | [7][8] |
| Solubility | Practically insoluble in water; soluble in dimethylformamide; slightly soluble in ethanol (B145695) (96%); very slightly soluble in methylene (B1212753) chloride. | [7] |
| pKa (basic) | 2.42 (N of pyrazole) | [8] |
| LogP | 4.5 | [6] |
Experimental Protocols
Synthesis of Stanozolol
A common synthesis route for Stanozolol involves the reaction of a 2-formyl derivative of mestanolone (B1676315) with hydrazine.[7]
Protocol: Synthesis of Stanozolol
-
Formylation of Mestanolone:
-
Dissolve 17α-methylandrostan-17β-ol-3-one (mestanolone) in dry, freshly distilled pyridine.
-
Cautiously add sodium hydride with stirring.
-
Cool the mixture to 0°C and add ethyl formate (B1220265).
-
Stir the reaction mixture at 0°C for 75 minutes.
-
Add additional ethyl formate and allow the mixture to warm to room temperature, letting it stand for 24 hours.
-
Cool the reaction mixture and cautiously add distilled water.
-
Acidify the solution with concentrated hydrochloric acid and stir for 1 hour.
-
Collect the resulting yellow crystalline solid (2-hydroxymethylene derivative) by filtration, wash with distilled water until neutral, and dry in vacuo.[4]
-
-
Cyclization to Stanozolol:
-
Dissolve the crude hydroxymethylene compound in absolute ethanol.
-
Add hydrazine hydrate (B1144303) and reflux the mixture for 6 hours.
-
Treat with charcoal, filter, and concentrate the solution to yield Stanozolol.[4]
-
Analytical Characterization and Quantification
Several analytical methods are employed for the characterization and quantification of Stanozolol in various matrices.
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of Stanozolol in pharmaceutical formulations.
-
Instrumentation: HPLC system with UV detection.
-
Stationary Phase: Reversed-phase C18 column.
-
Mobile Phase: Methanol-0.05 M aqueous ammonium (B1175870) dihydrogen phosphate (B84403) (85:15 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 230 nm.[9]
3.2.2. Thin-Layer Chromatography-Densitometry (TLC-Densitometry)
-
Objective: Stability-indicating assay for Stanozolol.
-
Stationary Phase: Precoated silica (B1680970) gel TLC aluminum plates.
-
Mobile Phase: Petroleum ether:acetone (6:4, v/v).
-
Detection: Densitometric analysis at λmax 750 nm after staining with phosphomolybdic acid.
-
Results: Stanozolol exhibits a compact spot at an Rf value of 0.46 ± 0.02.[10]
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: Detection and quantification of Stanozolol and its metabolites in urine.
-
Sample Preparation:
-
Solid-phase extraction (SPE) of the urine sample.
-
Enzymatic hydrolysis of steroid conjugates.
-
Derivatization (e.g., trimethylsilylation).[5]
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Detection Mode: Selected Ion Monitoring (SIM) for target ions of Stanozolol and its metabolites.[11]
3.2.4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: Sensitive detection of Stanozolol and its metabolites in biological matrices.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Stationary Phase: SB C-18 column (2.1 mm, 50 mm, 1.8 µm).
-
Column Temperature: 45°C.
-
Detection Mode: Selective Reaction Monitoring (SRM) of precursor and product ions.[12][13]
Quantitative Data
Analytical Method Validation Data
| Parameter | Matrix | Method | Value | Reference |
| Linear Range | Hair | LC-MS/MS | 0.5 - 400 pg/mg | [12] |
| Urine | LC-MS/MS | 0.125 - 25 ng/mL | [12] | |
| Serum | LC-MS/MS | 0.25 - 100 ng/mL | [12] | |
| Water | LC-MS/MS | 0.5 - 200 pg/mL | [13] | |
| Limit of Detection (LOD) | Hair | LC-MS/MS | 0.125 pg/mg | [12] |
| Urine | LC-MS/MS | 0.063 ng/mL | [12] | |
| Serum | LC-MS/MS | 0.063 ng/mL | [12] | |
| Water | LC-MS/MS | 0.25 pg/mL | [13] | |
| Limit of Quantification (LOQ) | Hair | LC-MS/MS | 0.5 pg/mg | [12] |
| Urine | LC-MS/MS | 0.125 ng/mL | [12] | |
| Serum | LC-MS/MS | 0.25 ng/mL | [12] | |
| Pharmaceutical Formulations | LC-QTOF-MS | 0.1 µg/mL | [14] |
Pharmacokinetic and Biological Data
| Parameter | Condition | Value | Reference |
| Biological Half-life (oral) | Human | 9 hours | [1] |
| Biological Half-life (intramuscular) | Human | 24 hours | [1] |
| Concentrations in Rat (5.0 mg/kg/day for 6 days) | Hair | 70.18 ± 22.32 pg/mg | [15] |
| Urine | 4.34 ± 6.54 ng/mL | [15] | |
| Serum | 7.75 ± 3.58 ng/mL | [15] | |
| Effect on HDL-Cholesterol | Human (6 mg/day for 6 weeks) | 33% reduction | [16] |
| Effect on LDL-Cholesterol | Human (6 mg/day for 6 weeks) | 29% increase | [16] |
Signaling Pathways and Mechanism of Action
Stanozolol exerts its anabolic effects primarily through its interaction with the androgen receptor (AR).[17] Although it can have a lower binding affinity for the AR compared to testosterone (B1683101) in vitro, it is a potent activator of the receptor in vivo.[18]
Androgen Receptor Signaling Pathway
The binding of Stanozolol to the androgen receptor initiates a cascade of cellular events leading to increased protein synthesis and muscle growth.
Caption: Stanozolol signaling via the androgen receptor.
Experimental Workflow: Stanozolol Detection in Urine
The following diagram outlines a typical workflow for the detection and confirmation of Stanozolol and its metabolites in urine for anti-doping purposes.
Caption: Workflow for Stanozolol detection in urine.
References
- 1. research.wur.nl [research.wur.nl]
- 2. Stanozolol (PIM 918) [inchem.org]
- 3. Simple Synthesis of 17-β-O-hemisuccinate of Stanozolol for Immunoanalytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stanozolol:Preparation, Pharmacodynamics, Adverse Effects, Application Studies_Chemicalbook [chemicalbook.com]
- 5. Studies on anabolic steroids. III. Detection and characterization of stanozolol urinary metabolites in humans by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stanozolol CAS#: 10418-03-8 [m.chemicalbook.com]
- 8. elearning.unito.it [elearning.unito.it]
- 9. Determination of stanozolol in tablets by derivative ultraviolet spectrophotometry and high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. A validated stability-indicating TLC-densitometric method for the determination of stanozolol in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of stanozolol in environmental waters using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. seer.ufrgs.br [seer.ufrgs.br]
- 15. Determination of stanozolol and 3'-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Contrasting effects of testosterone and stanozolol on serum lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Stanozolol? [synapse.patsnap.com]
- 18. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
